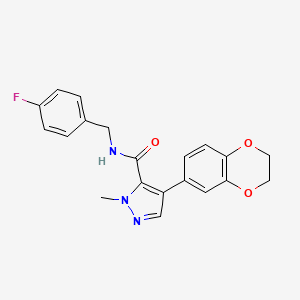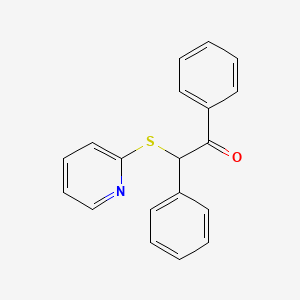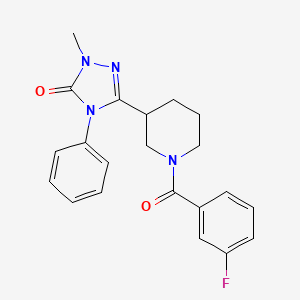
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of the Pyrazole Ring: This step involves the reaction of the benzodioxin derivative with a hydrazine derivative to form the pyrazole ring.
Attachment of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where the fluorophenyl group is introduced using a suitable fluorinated benzyl halide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID
- 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 1,4-Benzodioxan-6-yl methyl ketone
- 1,4-Benzodioxan-6-amine
Uniqueness
What sets 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H18FN3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-24-19(20(25)22-11-13-2-5-15(21)6-3-13)16(12-23-24)14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10,12H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
YJQQYHDKDYTCIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)OCCO3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11187656.png)
![N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide](/img/structure/B11187662.png)

![12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11187674.png)


![2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione](/img/structure/B11187692.png)
![Ethyl 2-(4-methylbenzamido)-4H-indeno[1,2-B]thiophene-3-carboxylate](/img/structure/B11187695.png)
![N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B11187703.png)
![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11187712.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11187713.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11187717.png)

![2-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11187740.png)
